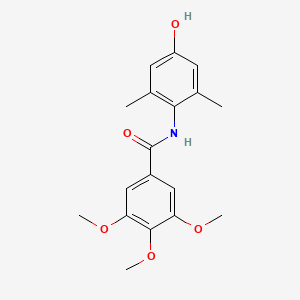

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide

Description

N-(4-Hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked to an amide group. The compound’s molecular formula is inferred as C₁₈H₂₁NO₅, with a molecular weight of approximately 331.36 g/mol.

Properties

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-10-6-13(20)7-11(2)16(10)19-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9,20H,1-5H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBWTDONNXQBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives .

Scientific Research Applications

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced production of reactive oxygen species and enhanced cellular protection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide, highlighting substituent differences and their implications:

*TMB: 3,4,5-Trimethoxybenzamide

Physicochemical Properties

- Solubility : Hydroxy-substituted derivatives (e.g., ) are less lipophilic (calculated LogP ~2.5) than brominated analogs (LogP ~3.8) .

- Thermal Stability: Melting points correlate with molecular symmetry; furan-linked compounds melt at 214–251°C, while non-furan analogs (e.g., ) have lower or unreported melting points.

Key Research Findings and Data Gaps

- Structural Optimization: Substituting the hydroxy group with bromine or cyano groups improves lipophilicity but may compromise target specificity .

- Synthetic Challenges : Lower yields (50–57%) in furan-linked analogs suggest steric hindrance from bulky substituents.

- Unresolved Questions : Biological activity data for the target compound (this compound) are absent in the evidence, necessitating further studies.

Biological Activity

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula and features a hydroxy group, multiple methoxy groups, and an amide linkage. These functional groups are crucial in determining its biological activity. The presence of the hydroxy group at the para position enhances solubility and may influence interactions with biological targets.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines such as MGC-803 (gastric cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may be a promising candidate for cancer therapy .

Table 1: Cytotoxicity Assay Results

| Cell Line | IC50 (μM) |

|---|---|

| MGC-803 | 25.3 ± 1.5 |

| MCF-7 | 30.7 ± 2.1 |

| HepG-2 | 28.4 ± 1.8 |

2. Acetylcholinesterase Inhibition

Another notable biological activity is its role as an acetylcholinesterase inhibitor. This action is particularly relevant for enhancing cognitive functions and memory retention, which may have implications in treating neurodegenerative diseases such as Alzheimer's.

3. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

The mechanism underlying the biological activities of this compound involves several pathways:

- Enzyme Interaction : The compound binds to specific enzymes such as acetylcholinesterase and tyrosinase, inhibiting their activity through competitive inhibition mechanisms.

- Reactive Oxygen Species Modulation : By reducing oxidative stress through the inhibition of reactive oxygen species production, it enhances cellular protection against damage.

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Gastric Cancer : A study evaluated the effects of this compound on MGC-803 cells and found that it significantly reduced cell viability and induced apoptosis at concentrations above 20 μM.

- Neuroprotective Effects : In animal models simulating Alzheimer's disease, administration of this compound improved cognitive function scores compared to control groups, indicating potential therapeutic benefits in neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.